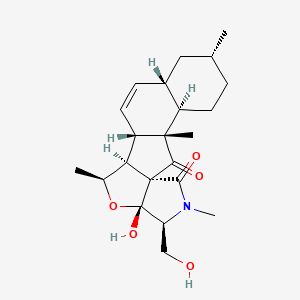

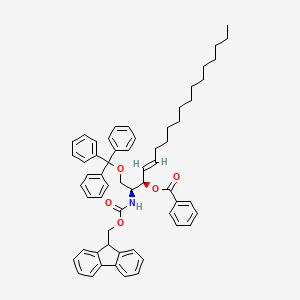

![molecular formula C44H65NO13 B561968 [2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate CAS No. 88899-56-3](/img/structure/B561968.png)

[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound [2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, and oxo groups

Mechanism of Action

Bafilomycin B1, also known as [2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate, is a macrolide antibiotic isolated from Streptomyces sp . This compound exhibits a wide range of biological activities and has a significant impact on various cellular processes.

Target of Action

The primary target of Bafilomycin B1 is the V-type proton ATPase catalytic subunit A . This enzyme is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles such as the lysosome of animal cells or the vacuole of plants and fungi .

Mode of Action

Bafilomycin B1 acts as an inhibitor of the V-type proton ATPase catalytic subunit A . By inhibiting this enzyme, Bafilomycin B1 disrupts the normal functioning of the proton pump, thereby affecting the acidification process within the cell .

Biochemical Pathways

The inhibition of the V-type proton ATPase by Bafilomycin B1 affects various biochemical pathways within the cell. For instance, it disrupts the normal functioning of lysosomes and vacuoles, which play crucial roles in processes such as protein degradation, autophagy, and endocytosis .

Result of Action

The inhibition of the V-type proton ATPase by Bafilomycin B1 can lead to significant changes in cellular processes. For example, it can disrupt autophagy, a cellular process involved in the degradation and recycling of cellular components . This disruption can have profound effects on cellular health and function.

Action Environment

The action of Bafilomycin B1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the V-type proton ATPase and, consequently, the efficacy of Bafilomycin B1 . Additionally, the stability of Bafilomycin B1 may be affected by factors such as temperature and light exposure.

Biochemical Analysis

Biochemical Properties

Bafilomycin B1 is a specific inhibitor of vacuolar-type H±ATPase (V-ATPase) . V-ATPase is a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . The inhibition of V-ATPase by Bafilomycin B1 can induce a cellular stress response, including autophagy and eventual apoptosis .

Cellular Effects

Bafilomycin B1 has been found to act as ionophores, transporting potassium K+ across biological membranes and leading to mitochondrial damage and cell death . It specifically targets the vacuolar-type H±ATPase (V-ATPase) enzyme . At higher micromolar concentrations, Bafilomycin B1 also acts on P-type ATPases .

Molecular Mechanism

Bafilomycin B1 binds with nanomolar efficiency to the V o c subunit of the V-ATPase complex and inhibits proton translocation . This inhibition of V-ATPase can induce a cellular stress response, including autophagy and eventual apoptosis .

Temporal Effects in Laboratory Settings

The effects of Bafilomycin B1 on cells can change over time. For instance, treatment of fasted trout hepatocytes with Bafilomycin B1 lowered the mRNA levels of many of the gluconeogenesis-related genes and increased those of genes involved in intracellular lipid stores .

Metabolic Pathways

Bafilomycin B1 is involved in the metabolic pathway of proton transport across membranes via the inhibition of V-ATPase . This can affect the acidification of the extracellular environment or intracellular organelles .

Transport and Distribution

Bafilomycin B1 is transported and distributed within cells and tissues via its interaction with V-ATPase . It can affect the acidification of the extracellular environment or intracellular organelles .

Subcellular Localization

Bafilomycin B1 localizes to the V-ATPase enzyme, a membrane-spanning proton pump that acidifies either the extracellular environment or intracellular organelles . This includes the lysosome of animal cells or the vacuole of plants and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial steps typically involve the formation of the core structure through cyclization reactions, followed by the introduction of various functional groups through substitution and addition reactions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and protective groups to ensure the stability of intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch reactors. Additionally, the use of catalysts to improve reaction efficiency and selectivity would be crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo groups would yield additional hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of multiple hydroxyl and oxo groups suggests that it could interact with various biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure and multiple functional groups suggest that it could have multiple mechanisms of action, making it a potential candidate for drug development.

Industry

In industry, this compound could be used as a precursor for the synthesis of other valuable chemicals. Its multiple functional groups make it a versatile starting material for the production of a wide range of products.

Comparison with Similar Compounds

Similar Compounds

- [2-hydroxy-3,5-dimethoxy-4-oxo-4H-chromen-2-yl]phenyl β-D-glucopyranoside

- 4H-1-Benzopyran-4-one, 2-[3-(β-D-glucopyranosyloxy)-2-hydroxyphenyl]-5-hydroxy-7,8-dimethoxy-

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups

Properties

CAS No. |

88899-56-3 |

|---|---|

Molecular Formula |

C44H65NO13 |

Molecular Weight |

816.0 g/mol |

IUPAC Name |

[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |

InChI |

InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21-/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42+,44+/m0/s1 |

InChI Key |

KFUFLYSBMNNJTF-ANDWMEETSA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

Isomeric SMILES |

C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |

Canonical SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |

Appearance |

White powder |

Synonyms |

Setamycin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

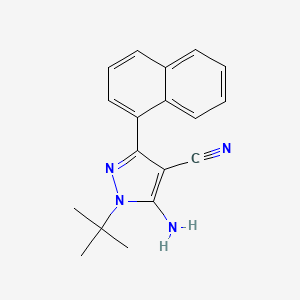

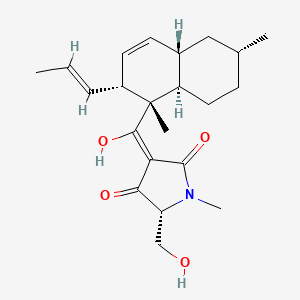

![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)

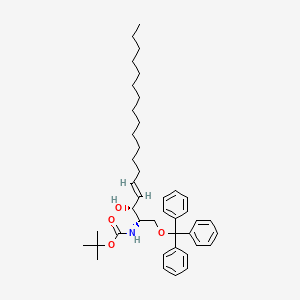

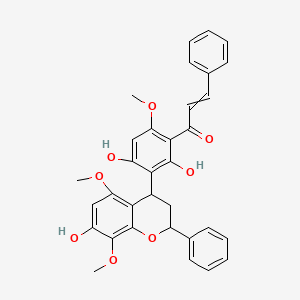

![(4As)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B561901.png)

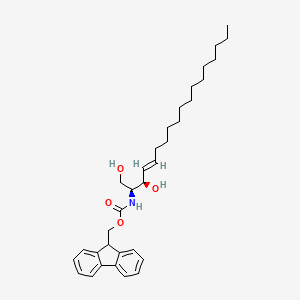

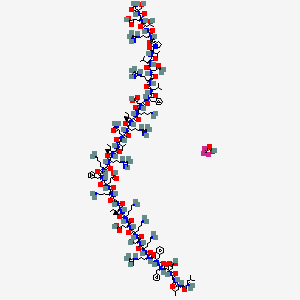

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)

![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/new.no-structure.jpg)